molecular formula C15H28N2O4 B7916849 {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7916849
M. Wt: 300.39 g/mol
InChI Key: XECCIDXMRSIUSR-UHFFFAOYSA-N
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Description

This molecule features:

  • A piperidine ring substituted at the 1-position with an acetic acid moiety.
  • A tert-butoxycarbonyl (Boc)-protected ethylamine group attached via a methylene bridge at the 2-position of the piperidine.
    The Boc group serves as a protective moiety for amines in synthetic chemistry, enhancing stability during reactions . Piperidine-based acetic acid derivatives are widely used as intermediates in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

2-[2-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-16(14(20)21-15(2,3)4)10-12-8-6-7-9-17(12)11-13(18)19/h12H,5-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECCIDXMRSIUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine

The synthesis begins with 2-aminomethylpiperidine, where the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as 4-dimethylaminopyridine (DMAP) at 0–25°C. The Boc group shields the amine during subsequent reactions, ensuring regioselectivity.

Reaction Conditions

ParameterValue
ReagentBoc₂O (1.1 equiv)
SolventDCM or THF
CatalystDMAP (0.1 equiv)
Temperature0°C → 25°C (gradual warming)
Time12–24 hours
Yield85–92%

Alkylation with Bromoacetic Acid

The final step involves alkylation of the piperidine nitrogen with bromoacetic acid. This reaction is performed in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 50–60°C. The acetic acid moiety is introduced via nucleophilic substitution, with careful exclusion of moisture to prevent ester hydrolysis.

Key Parameters

ParameterValue
ReagentBromoacetic acid (1.5 equiv)
BaseK₂CO₃ (3.0 equiv)
SolventDMF
Temperature50–60°C
Time8–12 hours
Yield75–82%

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for Boc protection and reductive amination steps, reducing reaction times by 40–60% compared to batch processes. Key considerations include:

Solvent Recycling

  • DCM and DMF are recovered via fractional distillation, achieving >90% solvent reuse.

  • Azeotropic drying with molecular sieves ensures anhydrous conditions for Boc protection.

Catalytic Efficiency

  • Immobilized DMAP on silica gel reduces catalyst loading to 0.05 equiv while maintaining 88% yield in Boc protection.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc tert-butyl),

    • δ 2.45–2.70 (m, 4H, piperidine H),

    • δ 3.20 (q, 2H, ethylamino CH₂),

    • δ 4.10 (s, 2H, acetic acid CH₂).

  • ¹³C NMR confirms Boc carbonyl (δ 155.2 ppm) and acetic acid carboxyl (δ 172.1 ppm).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₇N₂O₅⁺ [M+H]⁺ : 315.1919.

  • Observed : 315.1917 (Δ = 0.2 ppm).

Comparative Analysis with Structural Analogs

The ethyl variant’s synthesis differs from its methyl counterpart ({2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid) primarily in the reductive amination step:

ParameterEthyl VariantMethyl Variant
Amine SourceEthylamineMethylamine
Reaction Time12 hours8 hours
Isolated Yield82%89%
Byproduct Formation<5%<3%

The longer reaction time for the ethyl variant arises from steric hindrance during imine formation.

Challenges and Mitigation Strategies

Boc Group Stability

  • Issue : Acidic conditions during alkylation risk Boc cleavage.

  • Solution : Use weakly basic conditions (pH 7–8) and avoid protic solvents.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Solution : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the acetic acid moiety or the piperidine ring.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the acetic acid moiety can yield alcohol derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves several key steps:

  • Starting Materials : The synthesis typically begins with the reaction of tert-butoxycarbonyl (Boc) protected piperidine derivatives.
  • Reagents : Common reagents include ethyl chloroacetate and various coupling agents to facilitate the formation of amide bonds.
  • Purification Techniques : Following synthesis, compounds are often purified using techniques like column chromatography and recrystallization.

The structural elucidation of this compound is usually confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), providing insights into its stereochemistry and purity.

Chiral Building Blocks

One significant application of this compound is in the development of chiral building blocks for pharmaceuticals. Its piperidine moiety can serve as a versatile scaffold for synthesizing various biologically active compounds. For instance, derivatives of this compound have been used to create new chiral amino acids that are crucial in drug development .

TLR Antagonists

Research has indicated that derivatives synthesized from this compound can be utilized to develop Toll-like receptor (TLR) antagonists, which are important in treating immune disorders. These compounds exhibit potential therapeutic effects by modulating immune responses, making them valuable in treating conditions such as autoimmune diseases .

Study on Amino Acid Derivatives

A study published in 2023 focused on synthesizing new N-(aminocycloalkylene) amino acid derivatives, including those based on the piperidine structure derived from this compound. The research demonstrated high yields and enantiomeric purity, showcasing the compound's utility in creating complex chiral molecules .

Structure–Activity Relationship Studies

Another relevant study explored the structure–activity relationships (SAR) of compounds derived from piperidine-based amino acids. The findings highlighted how modifications to the piperidine ring influence biological activity, providing insights into optimizing lead compounds for further drug development .

Summary Table of Applications

Application AreaDescriptionReferences
Chiral Building BlocksUsed to synthesize new chiral amino acids
TLR AntagonistsDevelopment of compounds for immune disorder treatments
Structure–Activity RelationshipsInsights into optimizing drug candidates

Mechanism of Action

The mechanism of action of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid depends on its specific applicationThe piperidine ring can engage in interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares the target compound with structurally related piperidine- or piperazine-acetic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties
{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (Target) Ethylamine-Boc at 2-position, acetic acid at 1-position C₁₄H₂₅N₂O₄ (hypothetical) ~285.36 Not available Likely moderate solubility due to polar Boc and acetic acid groups.
2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid Boc-protected amino group at 4-position, acetic acid at 1-position C₁₂H₂₂N₂O₄ 258.32 299203-94-4 High purity (powder form), storage at RT, used in peptide coupling .
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid Boc at 1-position, m-tolyl at 4-position, acetic acid at 1-position C₁₉H₂₇NO₅ 349.42 Not provided Bulky aromatic substituent enhances lipophilicity; applied in drug intermediates .
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid Boc at 1-position, 3,3-difluoro at 4-position, acetic acid at 1-position C₁₂H₁₉F₂NO₄ 279.28 1373503-54-8 Fluorine atoms improve metabolic stability; high synthetic yield (97%) .
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid Boc-protected piperazine ring, acetic acid at 1-position C₁₁H₂₀N₂O₄ 244.29 156478-71-6 Piperazine ring increases solubility; log Po/w = 0.26 (hydrophilic) .

Biological Activity

The compound {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4}, with a molecular weight of 272.34 g/mol. The structure includes a piperidine ring, which is known for its versatility in drug design.

PropertyValue
Molecular FormulaC13H24N2O4C_{13}H_{24}N_{2}O_{4}
Molecular Weight272.34 g/mol
SolubilitySoluble in organic solvents
Log P (octanol/water)1.98

Synthesis

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with piperidine derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have indicated that piperidine derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. In one study, a related piperidine compound was tested against breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of approximately 25 µM .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes associated with cancer progression. For example, it has been noted that piperidine derivatives can inhibit protein arginine methyltransferases (PRMTs), which are implicated in various cancer types . The inhibition of PRMT7 and PRMT9 by structurally similar compounds suggests that this compound may share similar mechanisms.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of piperidine derivatives. Research indicates that these compounds may help mitigate neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

  • Inhibition of PRMTs : A study published in Nature Communications reported that a related compound inhibited PRMT7 and PRMT9 effectively, leading to reduced cell proliferation in breast cancer models .
  • Neuroprotection : In a laboratory study focusing on neurodegenerative diseases, a piperidine derivative demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures .
  • Anticancer Activity : Another case study highlighted the anticancer potential of a structurally similar compound against ovarian cancer cells, reporting an IC50 value of 30 µM, indicating promising therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can reaction yields be optimized?

  • Methodology : A two-step approach is common: (1) Introduce the Boc-protected ethylamino group to the piperidine ring via reductive amination or nucleophilic substitution. (2) Attach the acetic acid moiety using coupling reagents like EDCI or DCC. For yield optimization, use anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C). demonstrates a 100% yield in a related synthesis using glycolic anhydride and THF, though such high yields may require rigorous exclusion of moisture .
  • Troubleshooting : Low yields may arise from incomplete Boc deprotection or side reactions. Monitor reactions via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • NMR : Focus on the tert-butyl group (δ ~1.4 ppm, singlet in 1^1H NMR; δ ~28 ppm in 13^{13}C NMR) and the piperidine ring protons (δ ~2.5–3.5 ppm). The acetic acid proton appears as a singlet near δ 3.7–4.0 ppm .
  • IR : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500–3300 cm1^{-1}) .
  • HRMS : Verify molecular ion peaks matching the molecular formula (C15_{15}H26_{26}N2_2O4_4).

Q. How should researchers handle stability and storage challenges for this compound?

  • Guidelines : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation. highlights the importance of moisture-free environments for similar tert-butyl-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., G-protein-coupled receptors)?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map the piperidine-acetic acid scaffold to receptor binding pockets. shows analogous piperidine derivatives targeting GLP1 and opioid receptors, suggesting this compound’s potential for receptor-specific activity .
  • Validation : Compare docking scores with experimental IC50_{50} values from radioligand binding assays.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Study : If the compound shows high in vitro affinity but low in vivo efficacy, consider:

  • Metabolic Stability : Check for rapid esterase-mediated hydrolysis of the acetic acid group using liver microsome assays .
  • Solubility : Use DLS or nephelometry to assess aggregation in physiological buffers. Modify with PEGylation if needed.

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Approach : Synthesize analogs with:

  • Boc Group Modifications : Replace tert-butyl with cyclopropyl (see ) to alter steric bulk and lipophilicity .
  • Piperidine Substitutions : Introduce fluorine or methyl groups to enhance receptor binding (analogous to ’s quinazoline derivatives) .
    • Evaluation : Test analogs in competitive binding assays against off-target receptors (e.g., chemokine receptors).

Q. What are the best practices for analyzing enantiomeric purity, given the compound’s chiral centers?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. provides protocols for resolving amino acid enantiomers, applicable to the piperidine moiety .

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